
(4E, 8E)-Sphingadienine-C18-1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4E, 8E)-Sphingadienine-C18-1-phosphate” (CAS: 1419705-13-7) is a sphingolipid derivative characterized by an 18-carbon chain with conjugated double bonds at positions 4 and 8 (both in E configuration) and a phosphate group at the C1 position. Its molecular formula is C23H32O6, with a molecular weight of 404.5 g/mol . Structurally, it belongs to the sphingoid base family, which serves as critical intermediates in cellular signaling and membrane biology. This compound is synthesized from intermediates like (2E,6E)-2,6-hexadecadienal and functions as an analogue of (4E,14Z)-Sphingadienine-C18, a sphingoid base derived from sea cucumber cerebroside with reported cytotoxicity against human colon cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 8E)-Sphingadienine-C18-1-phosphate typically involves the use of sphingosine as a starting material. The synthetic route includes several steps such as protection, oxidation, and phosphorylation. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications.
Chemical Reactions Analysis
Hydrolysis Reactions
(4E, 8E)-Sphingadienine-C18-1-phosphate undergoes hydrolysis under specific enzymatic or acidic/basic conditions:
-
Enzymatic Hydrolysis : Glucocerebrosidase (GCase) cleaves the phosphate group, yielding sphingadienine and inorganic phosphate. The rice enzyme Os3BGlu6 shows activity toward structurally similar glucosylceramides, with kinetic parameters as follows :
Enzyme | Substrate | Km (μM) | Kcat (s−1) | Kcat/Km (s−1/μM) |
---|---|---|---|---|
Os3BGlu6 | d18:2(4E,8Z)-C16h:0-GluCer | 19.8 ± 0.8 | 115.8 ± 2.9 | 5.85 ± 0.19 |
Recombinant | Fungal GluCer | 215.0 ± 10.2 | 134.4 ± 8.8 | 0.62 ± 0.03 |
-
Acid/Base Hydrolysis : Degrades rapidly under extreme pH (e.g., pH < 3 or > 10), producing ceramide analogs .
Oxidation and Reduction
The compound’s double bonds and hydroxyl groups participate in redox reactions:
-
Oxidation :
-
Double bonds at C4 and C8 are susceptible to oxidation by hydrogen peroxide (H2O2) or ozone, forming epoxides or diols.
-
The primary alcohol group can be oxidized to a carboxylic acid using strong oxidants like KMnO4.
-
-
Reduction :
-
Catalytic hydrogenation (e.g., H2/Pd) saturates the 4E and 8E double bonds, converting the compound to dihydrosphingosine-1-phosphate.
-
Enzymatic Modifications
-
Kinase/Phosphatase Activity :
-
Sphingosine kinases (SphK1/SphK2) phosphorylate the 1-hydroxyl group, though activity varies with double bond geometry. For example, sphinga-4,14-diene is phosphorylated by SphK2 at rates comparable to sphingosine .
-
Phosphatases (e.g., lipid phosphate phosphatases) dephosphorylate the compound, regenerating sphingadienine .
-
Stability and Degradation
-
Thermal Stability : Decomposes above 167°C, forming unidentified degradation products .
-
pH Sensitivity : Stable in neutral buffers but degrades in acidic/alkaline conditions .
-
Light/Oxygen : Susceptible to photooxidation; storage under inert gas (e.g., argon) is recommended .
Biological Interactions
Scientific Research Applications
(4E, 8E)-Sphingadienine-C18-1-phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sphingolipid metabolism and its role in cellular processes.
Biology: Investigated for its role in cell signaling pathways, particularly those involved in cell growth, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in various research studies.
Mechanism of Action
The mechanism of action of (4E, 8E)-Sphingadienine-C18-1-phosphate involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to receptors and enzymes that regulate cellular processes. The pathways involved include those related to cell growth, apoptosis, and stress responses, making it a critical component in maintaining cellular homeostasis.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between “(4E, 8E)-Sphingadienine-C18-1-phosphate” and related sphingadienine derivatives:
Key Research Findings
(4E,14Z)-Sphingadienine-C18-1-phosphate
- Diagnostic Utility: Validated as a robust biomarker for detecting preanalytical errors in blood sample processing (e.g., delayed centrifugation). Its concentration thresholds in serum/plasma correlate with hemolysis or improper storage .
- Stability : Unlike other sphingolipids, its levels remain unaffected by acute metabolic challenges or severe disease states, enhancing its reliability for clinical quality control .
(4E,8E)-Sphingadienine-C18-1-phosphate
- Therapeutic Potential: Functions as a synthetic analogue of cytotoxic sphingoid bases found in marine organisms. Its E,E double bond configuration may enhance stability or receptor binding compared to Z-configured isomers .
- Synthetic Pathways : Derived from (2E,6E)-2,6-hexadecadienal, highlighting the role of aldehyde intermediates in sphingolipid biosynthesis .
(4E,11Z)-Sphingadienine-C18-1-phosphate
Analytical and Clinical Implications
- Configuration-Dependent Activity: The E vs. Z stereochemistry at double bonds significantly impacts biological function. For example, the 14Z configuration in (4E,14Z)-Sphingadienine-C18-1-phosphate confers diagnostic stability, while the 8E configuration in (4E,8E)-Sphingadienine-C18-1-phosphate may optimize therapeutic interactions .
- Synthesis Challenges : Isomers like (4E,8Z) require precise stereochemical control during synthesis, complicating large-scale production .
Biological Activity
(4E, 8E)-Sphingadienine-C18-1-phosphate, commonly referred to as sphingosine-1-phosphate (S1P), is a bioactive sphingolipid that plays a crucial role in various biological processes, including cell proliferation, survival, migration, and apoptosis. This article provides an in-depth analysis of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a long-chain fatty acid and a phosphate group. The chemical formula is C18H37NO4P, and it is classified under sphingolipids due to its structural components.
Biological Functions
Cell Signaling: S1P acts as a signaling molecule that binds to specific G-protein-coupled receptors (S1P receptors 1-5), influencing various cellular responses. It is involved in:
- Vascular integrity: S1P promotes endothelial cell survival and vascular stability.
- Immune response: It regulates lymphocyte egress from lymphoid organs and modulates immune cell trafficking.
Cancer Biology: Research indicates that S1P plays a dual role in cancer. It can promote tumor growth and metastasis while also having tumor-suppressive effects under certain conditions:
- Tumor Promotion: Increased levels of S1P have been associated with enhanced cancer cell proliferation, survival, and angiogenesis in various malignancies, including glioblastoma and breast cancer .
- Tumor Suppression: Conversely, ceramide, another sphingolipid, has been shown to induce apoptosis, suggesting a balance between these two metabolites influences cancer progression .
Case Study 1: Glioblastoma
A study demonstrated that glioblastoma tissues exhibited a significant increase in S1P levels compared to normal brain tissues. The S1P content was found to be nine times higher in glioblastoma samples, correlating with the expression of sphingosine kinase 1 (SPHK1), which catalyzes the formation of S1P from sphingosine . This shift in sphingolipid metabolism is critical for understanding the malignancy of gliomas.
Case Study 2: Colon Cancer
Research involving patients with inflammatory bowel disease showed elevated levels of S1P and increased STAT3 signaling pathways. Dietary sphingolipids were found to influence S1P metabolism, suggesting that modulating dietary intake could potentially alter cancer risk .
Quantitative Analysis
A validated LC-MS/MS method has been developed for quantifying S1P levels in biological samples. This method allows for accurate assessments of S1P concentrations in serum and plasma, providing insights into its role as a biomarker for various conditions .
Sample Type | Cutoff Value (μg/mL) |
---|---|
Plasma | ≤0.085 |
Serum | ≤0.154 |
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize (4E,8E)-Sphingadienine-C18-1-phosphate with high purity and yield?
- Methodological Answer : Utilize orthogonal experimental design to optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst concentration). Systematic variation of factors and regression analysis can identify optimal parameters . For purification, employ chromatographic techniques (e.g., HPLC) with gradient elution protocols, validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. What analytical techniques are most effective for characterizing the structural integrity of (4E,8E)-Sphingadienine-C18-1-phosphate?
- Methodological Answer : Combine high-resolution MS for molecular weight confirmation and tandem MS (MS/MS) for fragmentation pattern analysis. Supplement with ¹H/¹³C NMR to verify double-bond geometry (4E,8E configuration) and phosphate group placement. Cross-validate results using infrared spectroscopy (IR) for functional group identification .
Q. What are the challenges in detecting and quantifying low concentrations of (4E,8E)-Sphingadienine-C18-1-phosphate in biological matrices?
- Methodological Answer : Matrix interference and low abundance require pre-analytical steps such as solid-phase extraction (SPE) or derivatization to enhance detectability. Use ultra-high-performance liquid chromatography (UHPLC) coupled with triple-quadrupole MS in multiple reaction monitoring (MRM) mode for sensitivity. Calibration curves with internal standards (e.g., isotope-labeled analogs) improve accuracy .
Advanced Research Questions
Q. How can factorial design be applied to investigate the simultaneous effects of multiple variables on the bioactivity of (4E,8E)-Sphingadienine-C18-1-phosphate?
- Methodological Answer : Implement full or fractional factorial designs to assess interactions between variables (e.g., pH, temperature, cofactors). Use ANOVA to identify significant factors affecting bioactivity. For example, a 2³ factorial design could evaluate the compound’s enzymatic inhibition under varying redox conditions, with response surface modeling to predict optimal bioactivity profiles .
Q. What strategies are recommended for resolving contradictions in experimental data related to the compound’s metabolic pathways?
- Methodological Answer : Apply Bayesian statistical frameworks to reconcile conflicting datasets, incorporating prior knowledge of sphingolipid metabolism. Validate hypotheses via isotopic tracing (e.g., ¹³C-labeled precursors) and kinetic modeling. Cross-disciplinary collaboration (e.g., metabolomics and enzymology) can clarify pathway ambiguities .
Q. How can computational modeling tools enhance the understanding of (4E,8E)-Sphingadienine-C18-1-phosphate's interactions with cellular receptors?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study ligand-receptor binding kinetics and free energy landscapes (e.g., using AMBER or GROMACS). Docking studies (AutoDock Vina) can predict binding affinities, while quantum mechanics/molecular mechanics (QM/MM) hybrid models elucidate electronic interactions at active sites .
Q. What theoretical frameworks guide the investigation of this compound’s role in sphingolipid signaling networks?
- Methodological Answer : Adopt systems biology approaches to integrate omics data (lipidomics, transcriptomics) and construct dynamic models of sphingolipid flux. Use Boolean network analysis to map signaling cascades, validated via CRISPR-Cas9 knockout studies of key enzymes (e.g., sphingosine kinases) .
Q. Methodological Notes
- Data Presentation : Raw data (e.g., chromatograms, spectral outputs) should be archived in appendices, while processed data (e.g., regression plots, dose-response curves) must be included in the main text with error bars and confidence intervals .
- Reproducibility : Document reagent sources (manufacturer, batch), storage conditions, and instrument calibration protocols to meet ICMJE standards .
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., chemical hygiene plans) when handling hazardous intermediates .
Properties
Molecular Formula |
C23H32O6 |
---|---|
Molecular Weight |
404.5 g/mol |
InChI |
InChI=1S/C23H32O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h9,16-19,25H,3-8,10-13H2,1-2H3/t16-,17-,18-,19+,20-,21-,22+,23?/m0/s1 |
InChI Key |
VVVBIGJTQWJCHV-VLESFSHWSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C6(COCO6)OCO5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.